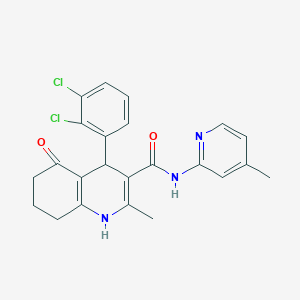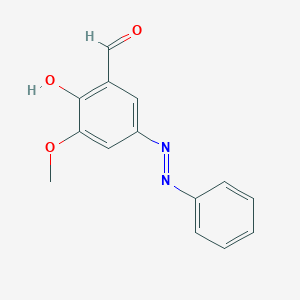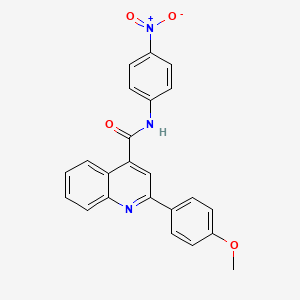![molecular formula C23H20O5 B4970799 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as FCCP, is a potent mitochondrial uncoupler that has been widely used in scientific research. FCCP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied.
Mecanismo De Acción
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid acts as a mitochondrial uncoupler by disrupting the proton gradient across the inner mitochondrial membrane. This disrupts the coupling of electron transport and ATP synthesis, leading to an increase in oxygen consumption and a decrease in ATP production. This results in the dissipation of the mitochondrial membrane potential and the uncoupling of oxidative phosphorylation. The uncoupling effect of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects:
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has a variety of biochemical and physiological effects. It has been shown to increase oxygen consumption, mitochondrial respiration, and ATP turnover. It also increases the production of reactive oxygen species and induces oxidative stress. In addition, 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been shown to induce apoptosis in cancer cells and protect against ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for lab experiments. It is a potent mitochondrial uncoupler that can be used to study mitochondrial function in vitro and in vivo. It is also relatively easy to synthesize and has high purity and yield. However, 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several limitations. It is toxic at high concentrations and can induce oxidative stress and apoptosis. It is also sensitive to pH and temperature changes and can be unstable in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. One direction is to study the role of mitochondrial uncoupling in metabolic diseases such as obesity, diabetes, and cancer. Another direction is to develop new uncoupling agents that are more selective and less toxic than 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. Additionally, the use of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid in drug discovery and development should be explored, as it has been shown to have potential therapeutic applications in a variety of diseases. Finally, the development of new methods for the synthesis and purification of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid should be investigated to improve its yield and purity.
Métodos De Síntesis
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 2,4-diphenylcyclobutanone with furfural in the presence of a base, followed by oxidation with potassium permanganate. Another method involves the reaction of 2,4-diphenylcyclobutanone with furan-2-carboxylic acid in the presence of a base, followed by oxidation with potassium permanganate. Both methods result in the formation of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid with high purity and yield.
Aplicaciones Científicas De Investigación
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been widely used in scientific research as a mitochondrial uncoupler. It is commonly used to study mitochondrial respiration, membrane potential, and ATP synthesis. 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been used to study the effects of mitochondrial dysfunction on cellular metabolism, oxidative stress, and cell death. In addition, 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been used as a tool to study the role of mitochondrial uncoupling in metabolic diseases such as obesity, diabetes, and cancer.
Propiedades
IUPAC Name |
3-(furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c24-22(25)20-18(15-8-3-1-4-9-15)21(19(20)16-10-5-2-6-11-16)23(26)28-14-17-12-7-13-27-17/h1-13,18-21H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALZOMSLUMDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)OCC3=CC=CO3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)


![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)


![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)